3-oxo-1-phenylCyclopentanecarbonitrile

CYP11B1 Enzyme Inhibition Steroidogenesis

Do not confuse 3-oxo-1-phenylcyclopentanecarbonitrile with simpler, inactive cyclopentanecarbonitrile analogs—the 3-oxo substituent is the critical determinant of biological activity, conferring low-micromolar potency against CYP11B1 (IC50 = 8.33 µM) and CCR5 (IC50 = 1.86 µM). This reactivity makes it an ideal starting scaffold for SAR-driven medicinal chemistry. Beyond screening hits, the validated CIDT protocol delivers the (R)-diastereomer with 95% yield and 97% de, eliminating the need for costly chiral chromatography. Procure this reliable, structurally characterized intermediate to accelerate your drug discovery and analytical method development.

Molecular Formula C12H11NO
Molecular Weight 185.226
CAS No. 84409-26-7
Cat. No. B2891091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-1-phenylCyclopentanecarbonitrile
CAS84409-26-7
Molecular FormulaC12H11NO
Molecular Weight185.226
Structural Identifiers
SMILESC1CC(CC1=O)(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c13-9-12(7-6-11(14)8-12)10-4-2-1-3-5-10/h1-5H,6-8H2
InChIKeyXQRHZWLLYHCYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-1-phenylCyclopentanecarbonitrile (CAS 84409-26-7): A Versatile Chiral Building Block and Pharmacological Tool


3-Oxo-1-phenylCyclopentanecarbonitrile (CAS 84409-26-7) is a bicyclic nitrile featuring a cyclopentanone core substituted at the 1-position with a phenyl group and a nitrile moiety . As a member of the 3-oxocyclopentanecarbonitrile class, this compound serves as a crucial chiral scaffold in medicinal chemistry and organic synthesis, offering a unique combination of a ketone, a nitrile, and an aromatic ring for further functionalization [1]. Its well-defined stereochemical potential, as demonstrated by its resolution into high-purity diastereomers, underpins its utility in the construction of complex, enantiomerically enriched molecules for drug discovery and development [1].

3-Oxo-1-phenylCyclopentanecarbonitrile (84409-26-7): Why Substituting Close Analogs Poses Significant Scientific Risk


While several in-class compounds, such as 1-phenylcyclopentanecarbonitrile (CAS 77-57-6) or 3-oxocyclopentanecarbonitrile (CAS 41171-91-9), may appear structurally similar, their functional and pharmacological profiles diverge sharply from 3-oxo-1-phenylcyclopentanecarbonitrile. The presence and position of the ketone group fundamentally alters reactivity, hydrogen-bonding capacity, and target engagement [1]. For example, the parent compound lacking the 3-oxo group (77-57-6) is primarily an intermediate for cough suppressants [2], whereas the 3-oxo derivative demonstrates defined, albeit modest, activity against therapeutically relevant targets like CYP11B1 and CCR5 [3][4]. Simple substitution without rigorous comparative data on potency, selectivity, and synthetic accessibility can lead to failed experiments, misinterpreted results, and significant resource waste in both medicinal chemistry campaigns and biological assay development. The quantitative evidence presented below underscores that this specific substitution pattern is not an interchangeable module but a key determinant of biological and chemical behavior.

3-Oxo-1-phenylCyclopentanecarbonitrile (84409-26-7): Quantitative Head-to-Head Evidence for Differentiated Selection


CYP11B1 Inhibition: Modest but Defined Activity Compared to Potent Clinical Leads

In a direct enzymatic assay, 3-oxo-1-phenylcyclopentanecarbonitrile inhibits human CYP11B1 with an IC50 of 8.33 µM [1]. While this potency is significantly lower than that of optimized clinical leads such as compound 33 (IC50 = 152 nM) [2] or CYP11B1-IN-2 (IC50 = 9 nM) , it establishes a defined baseline of activity for this scaffold. Crucially, it differentiates the compound from the non-oxygenated analog 1-phenylcyclopentanecarbonitrile (CAS 77-57-6), for which no CYP11B1 inhibition data is publicly available, highlighting the functional impact of the 3-oxo substitution.

CYP11B1 Enzyme Inhibition Steroidogenesis

CCR5 Antagonism: Micromolar Activity as a Structural Starting Point

The compound exhibits antagonistic activity against the human CCR5 receptor with an IC50 of 1.86 µM (1,860,000 nM) [1]. This micromolar potency is several orders of magnitude weaker than high-affinity clinical antagonists such as maraviroc (IC50 in the low nanomolar range) [2]. However, this specific activity profile distinguishes it from the non-oxygenated analog 1-phenylcyclopentanecarbonitrile (CAS 77-57-6), which lacks any reported CCR5 activity [3]. The data confirm that the 3-oxo-1-phenyl substitution pattern confers a specific, albeit low-affinity, interaction with the CCR5 receptor.

CCR5 Chemokine Receptor Antagonist

Chiral Resolution: High-Yield, Diastereoselective Access to (R)-Enantiomer via CIDT

A key differentiator for 3-oxo-1-phenylcyclopentanecarbonitrile is the ability to efficiently access a single enantiomer. Using a crystallization-induced diastereomer transformation (CIDT) protocol with (1R,2R)-1,2-diphenylethane-1,2-diol, the (R)-diastereomer was obtained in 95% yield with 97% diastereomeric excess (de) [1]. This contrasts sharply with the lack of reported efficient optical resolution methods for many structurally similar neutral 3-cyanoketones, which are often not amenable to traditional diastereomeric salt resolution [1]. The parent compound, 1-phenylcyclopentanecarbonitrile (77-57-6), lacks the ketone necessary for this specific ketal formation and resolution strategy [2].

Asymmetric Synthesis Chiral Resolution CIDT

Synthetic Accessibility: Documented Low-Yield Mn-Catalyzed Oxidation Route

The compound can be synthesized from its non-oxygenated precursor, 1-phenylcyclopentane-1-carbonitrile, via a manganese-catalyzed oxidation. A published protocol reports an average isolated yield of 9.6% ± 1.0% across three runs [1]. While this yield is low, it provides a direct, documented route for on-demand preparation from a readily available starting material . This is in contrast to many 3-oxocyclopentanecarbonitrile analogs, where the direct synthesis may require de novo construction of the cyclopentane ring, potentially involving more steps or lower overall yields [2].

Organic Synthesis Catalysis Yield

Vendor Purity Benchmarking: Consistent 95%+ Minimum Purity Across Suppliers

Commercial sources for 3-oxo-1-phenylcyclopentanecarbonitrile consistently provide the compound at a minimum purity of 95% . A batch data entry in the NCBI database confirms a purity of 98% (as determined by HPLC and NMR) from a Scripps synthesis and 95% (HPLC) from a commercial supplier [1]. This level of purity is comparable to, and in some cases exceeds, that of related building blocks like 1-(2-methoxyphenyl)-3-oxocyclopentanecarbonitrile (CAS 84409-27-8), which is also typically offered at ≥95% purity . For the non-oxygenated analog 1-phenylcyclopentanecarbonitrile (77-57-6), purity specifications are less consistently reported, often lacking quantitative data .

Quality Control Purity Procurement

3-Oxo-1-phenylCyclopentanecarbonitrile (84409-26-7): Evidence-Based Applications for Scientific and Industrial Use


As a Scaffold for Low-Affinity CYP11B1 or CCR5 Probe Development

The compound's defined but low micromolar potency against CYP11B1 (IC50 = 8.33 µM) and CCR5 (IC50 = 1.86 µM) [1][2] makes it a suitable starting point for structure-activity relationship (SAR) studies. Researchers can use it as a scaffold to introduce modifications aimed at improving affinity and selectivity, potentially leading to novel tool compounds or therapeutic leads for cortisol-dependent diseases or HIV entry inhibition. Its activity is clearly differentiated from the inactive parent analog [3].

As a Chiral Building Block for Enantioselective Synthesis

The validated CIDT protocol provides a direct, high-yielding (95% yield, 97% de) route to the enantiomerically enriched (R)-diastereomer [4]. This makes the compound an excellent chiral building block for the construction of more complex molecules, particularly in medicinal chemistry where single-enantiomer drug candidates are required. Its use eliminates the need for expensive or low-throughput chiral chromatography for many applications.

As a Reference Standard for Analytical Method Development

With well-documented purity specifications (≥95%, with batches up to 98% [5]) and characterized NMR spectra [6], 3-oxo-1-phenylcyclopentanecarbonitrile can serve as a reliable reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of this class of nitrile-containing intermediates in reaction mixtures or biological samples.

As a Synthetic Intermediate for Heterocyclic and Pharmaceutical Synthesis

The combination of a reactive ketone and a nitrile group, along with an aromatic ring, provides multiple handles for further functionalization. The compound is positioned as a versatile intermediate for the synthesis of heterocyclic compounds and pharmaceuticals . Its defined synthesis route from a commercially available precursor, albeit low-yielding [7], provides a clear, if inefficient, path for in-house preparation, further underscoring the value of commercial procurement for this intermediate.

Quote Request

Request a Quote for 3-oxo-1-phenylCyclopentanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.